molecular formula C14H15N3O5 B2845594 dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895645-36-0

dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2845594
CAS RN: 895645-36-0
M. Wt: 305.29
InChI Key: JKTRYDDBDJVHSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl ring could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure would likely feature a 1,2,3-triazole ring attached to a phenyl ring with methoxy and methyl substituents. The two methyl groups and the two carboxylate groups would also be attached to the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate groups. The compound could potentially undergo reactions at the triazole ring or at the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylate groups and the nonpolar methyl groups could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been explored in the field of chemical synthesis and structure elucidation. Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in a Bronsted acid-catalyzed reaction, impacting our understanding of chemical structures in this domain (Srikrishna, Sridharan, & Prasad, 2010). Additionally, Mansueto et al. (2014) highlighted the electron-donating methoxy group's role in metalation/functionalization, opening alternative approaches for the synthesis of triazole derivatives (Mansueto et al., 2014).

Tautomerism and Spectroscopic Analysis

Research by Kubota and Uda (1975) delved into the tautomerism of disubstituted 1,2,4-triazoles, providing insights into the behavior of compounds under different substituents, crucial for understanding chemical reactivity and stability (Kubota & Uda, 1975).

Electrochemistry and Radical Cation Formation

Speiser and Stahl (1992) investigated the anodic oxidation of triazenes, revealing the formation of specific radical cations, which is significant for understanding the electrochemical behavior of such compounds (Speiser & Stahl, 1992).

Molecular Interactions and Crystallography

Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions, which are vital for understanding molecular self-assembly and crystal engineering (Ahmed et al., 2020). Similarly, Asma et al. (2018) studied the hydrogen bonding in pyrazole derivatives, contributing to the knowledge of molecular conformation and interaction in crystal structures (Asma et al., 2018).

Catalysis and Reaction Mechanisms

Magro et al. (2010) explored the methoxycarbonylation of alkynes, demonstrating how palladium complexes can influence the formation of esters, which is relevant for understanding catalytic processes in organic synthesis (Magro et al., 2010).

Corrosion Inhibition

Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on iron corrosion, offering insights into the potential application of such compounds in corrosion control (Chetouani et al., 2005).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

dimethyl 1-(2-methoxy-5-methylphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-8-5-6-10(20-2)9(7-8)17-12(14(19)22-4)11(15-16-17)13(18)21-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRYDDBDJVHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

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